2-Ethynyl-6-(trifluoromethyl)pyrazine
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Overview
Description
2-Ethynyl-6-(trifluoromethyl)pyrazine is an organic compound with the molecular formula C7H3F3N2 It is characterized by the presence of an ethynyl group and a trifluoromethyl group attached to a pyrazine ring
Preparation Methods
The synthesis of 2-Ethynyl-6-(trifluoromethyl)pyrazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrazine derivatives.
Reaction Conditions: The ethynylation and trifluoromethylation reactions are carried out under controlled conditions using specific reagents and catalysts.
Industrial Production: Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Ethynyl-6-(trifluoromethyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The ethynyl and trifluoromethyl groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and catalysts for substitution reactions. .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Ethynyl-6-(trifluoromethyl)pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethynyl-6-(trifluoromethyl)pyrazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways Involved: The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Ethynyl-6-(trifluoromethyl)pyrazine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-ethynyl-6-(trifluoromethyl)pyridine and other trifluoromethyl-substituted pyrazines.
Properties
CAS No. |
1211529-10-0 |
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Molecular Formula |
C7H3F3N2 |
Molecular Weight |
172.11 g/mol |
IUPAC Name |
2-ethynyl-6-(trifluoromethyl)pyrazine |
InChI |
InChI=1S/C7H3F3N2/c1-2-5-3-11-4-6(12-5)7(8,9)10/h1,3-4H |
InChI Key |
DGOGHXRDFYBBJT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=CC(=N1)C(F)(F)F |
Origin of Product |
United States |
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